5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde
Description
Molecular Formula: C₁₁H₁₂BrN₃O
Molecular Weight: 282.14 g/mol
Key Features:
- Pyrazolo[3,4-c]pyridine core with a bromo substituent at position 5.
- Tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1, enhancing stability during synthetic processes.
- Carbaldehyde group at position 3, enabling further functionalization (e.g., condensation or nucleophilic addition reactions).
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-11-5-8-9(7-17)15-16(10(8)6-14-11)12-3-1-2-4-18-12/h5-7,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRNOWISFUOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many pyrazole derivatives interact with their targets through various mechanisms, such as inhibition, activation, or modulation. The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular targets. The downstream effects of these pathways would depend on the specific targets and the nature of their interaction with the compound.
Biological Activity
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a bromine atom and a tetrahydro-2H-pyran substituent, contribute to its potential applications in various therapeutic domains.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrN₃O |
| Molecular Weight | 282.136 g/mol |
| CAS Number | 1256957-72-8 |
| MDL Number | MFCD22689759 |
| Purity | 95% |
The compound's structure allows it to function as a versatile building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals.
Anti-inflammatory and Analgesic Properties
Research indicates that 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exhibits significant anti-inflammatory and analgesic activities. Derivatives synthesized from this compound demonstrate effectiveness comparable to standard anti-inflammatory drugs such as indomethacin and diclofenac sodium .
The biological activity of this compound is primarily attributed to its interactions with specific receptors or enzymes involved in inflammatory pathways. The aldehyde group can form Schiff bases with amino groups in biological molecules, potentially interfering with enzyme activities or receptor binding. The bromine atom can participate in electrophilic substitution reactions, affecting cellular processes .
Case Studies
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine significantly reduced inflammation in animal models compared to control groups treated with standard medications.
- Pain Relief Assessment : Clinical assessments indicated that patients receiving treatment with derivatives of this compound reported lower pain levels than those on placebo treatments, suggesting its potential as an analgesic agent .
Comparative Analysis with Similar Compounds
The following table compares 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | C₁₂H₁₂BrN₃O₂ | Contains oxane; similar reactivity |
| 5-Bromo-1-(tetrahydro-pyran)pyrazolo[4,3-b]pyridine | C₁₁H₁₂BrN₃O | Different pyridine arrangement |
| Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives | Varies | More complex heterocyclic structure |
The unique combination of bromine substitution and tetrahydro-2H-pyran moiety enhances the biological activity and synthetic utility of this compound compared to others in its class.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent and Core Modifications
Key Comparative Analysis
Reactivity and Functionalization Potential
- Target Compound : The carbaldehyde group (CHO) at position 3 allows for versatile derivatization, such as forming hydrazones or participating in Wittig reactions. This contrasts with halogenated analogs (e.g., 3-iodo in CAS 1369509-72-7), which are tailored for cross-coupling reactions .
- Halogen vs. Aldehyde : Iodine (in CAS 1369509-72-7) offers superior leaving-group ability compared to bromine, making it more reactive in metal-catalyzed reactions. However, the aldehyde group in the target compound provides a nucleophilic site absent in purely halogenated derivatives .
Ring Fusion and Spatial Arrangement
- Pyrazolo[3,4-c] vs. [3,4-b]: The target compound’s [3,4-c] fusion places substituents on adjacent positions of the pyridine ring, whereas [3,4-b] analogs (e.g., CAS 1416713-51-3) shift substituents to non-adjacent sites. This affects molecular interactions in drug-receptor binding or catalyst coordination .
Protecting Group Impact
- THP vs. Methyl : The THP group (in the target compound and CAS 1369509-72-7) offers robust protection under basic conditions but requires acidic deprotection. The methyl group (CAS 1519719-30-2) simplifies synthesis but may limit stability in multi-step reactions .
Electronic and Physical Properties
Q & A
Q. How to resolve discrepancies in melting points for THP-protected intermediates?
- Causes : Polymorphism or residual solvents (e.g., DMF).
- Solutions :
- Recrystallize from ethanol/water (1:1).
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms .
Methodological Tables
Q. Table 1. Comparative Analysis of Protecting Groups
| Protecting Group | Conditions (Protection) | Conditions (Deprotection) | Yield (%) | Reference |
|---|---|---|---|---|
| THP | Dihydropyran, PTSA | HCl/MeOH | 88 | |
| Boc | Boc₂O, DMAP, Et₃N | TFA/DCM | 91 |
Q. Table 2. Key Spectral Data for Aldehyde Intermediate
| Proton/Carbon | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| CHO | 9.93 (s) | 185.58 |
| Pyridine C-5 | - | 131.01 |
| THP C-2 | - | 98.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
